

Ethyl 9-oxononanoate as a volatile organic compound in food

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Compound of Interest

Compound Name: Ethyl 9-oxononanoate

Cat. No.: B1615329

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Ethyl 9-Oxononanoate: A Volatile Organic Compound in Food

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-oxononanoate is a volatile organic compound (VOC) of interest in food science and technology due to its potential contribution to the aroma and flavor profiles of various food products. As the ethyl ester of 9-oxononanoic acid, its presence is often linked to lipid oxidation, a fundamental process affecting the quality and shelf-life of many foods. This technical guide provides a comprehensive overview of **ethyl 9-oxononanoate**, including its formation, presence in food, analytical methodologies for its detection, and its potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry, analysis, and biological implications of food-derived VOCs.

Chemical and Physical Properties

Ethyl 9-oxononanoate, also known as 9-oxononanoic acid ethyl ester, is characterized by the following properties:



Property	Value	
Chemical Formula	C11H20O3	
Molecular Weight	200.27 g/mol	
CAS Number	3433-16-7	
Appearance	Not specified, likely a liquid	
Boiling Point	267.9 °C at 760 mmHg[1]	
Density	0.949 g/cm ³ [1]	
Flash Point	110.8 °C[1]	
Vapor Pressure	0.00794 mmHg at 25°C[1]	

Formation in Food Matrices

Ethyl 9-oxononanoate is primarily formed in food through the esterification of 9-oxononanoic acid in the presence of ethanol. 9-Oxononanoic acid itself is a significant secondary product of the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in many vegetable oils.

The formation process can be summarized as follows:

- Lipid Peroxidation: Linoleic acid undergoes oxidation, forming hydroperoxides.
- Hydroperoxide Decomposition: These unstable hydroperoxides decompose, leading to the formation of various secondary oxidation products, including 9-oxononanoic acid.
- Esterification: In food matrices containing ethanol (e.g., fermented foods, alcoholic beverages, or foods cooked with alcohol), 9-oxononanoic acid can react with ethanol to form **ethyl 9-oxononanoate**.

The following diagram illustrates the formation pathway of 9-oxononanoic acid from linoleic acid.

Caption: Formation of 9-Oxononanoic Acid from Linoleic Acid.



Occurrence in Food

While direct quantification of **ethyl 9-oxononanoate** in a wide range of food products is not extensively documented in publicly available literature, the presence of its precursor, 9-oxononanoic acid (also referred to as 9-oxo), has been reported, particularly in heated edible oils. The presence of 9-oxononanoic acid strongly suggests the potential for the formation of its ethyl ester in foods containing ethanol.

The following table summarizes the quantitative data for 9-oxononanoate found in various edible oils during deep-frying.



Oil Type	Frying Cycles	Concentration of 9- oxononanoate (µg/g)
Palm Oil (P)	0	4.27
20	25.12	
40	48.98	_
60	72.84	-
80	101.98	-
100	135.97	-
Grapeseed Oil (G)	0	10.11
20	35.45	
40	111.67	-
60	223.34	-
80	446.68	-
100	903.99	-
Palm and Grapeseed Oil Blend (PG)	0	7.19
20	25.16	
40	63.89	-
60	127.78	-
80	255.56	-
100	511.12	-

Data extracted from a study on deep-frying of French fries in edible oils[2].

Biological Significance and Signaling Pathways



Research has primarily focused on the biological effects of 9-oxononanoic acid, the precursor to **ethyl 9-oxononanoate**. Studies have shown that 9-oxononanoic acid can play a role in cellular signaling pathways, particularly those related to inflammation and platelet aggregation.

One significant finding is that 9-oxononanoic acid stimulates the activity of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme that initiates the arachidonate cascade, a metabolic pathway that produces eicosanoids, which are potent signaling molecules. The activation of PLA₂ by 9-oxononanoic acid leads to the production of thromboxane A₂ (TxA₂), a potent promoter of platelet aggregation[1][3].

The proposed signaling pathway is illustrated in the following diagram:

Caption: Proposed signaling pathway of 9-oxononanoic acid.

Experimental Protocols

The analysis of **ethyl 9-oxononanoate** in food matrices typically involves gas chromatographymass spectrometry (GC-MS) due to its volatility. A detailed, validated protocol for the specific analysis of **ethyl 9-oxononanoate** in various foods is not readily available; however, a general workflow can be constructed based on established methods for analyzing volatile and semi-volatile compounds and fatty acid ethyl esters in food.

Sample Preparation and Extraction

The choice of extraction method depends on the food matrix.

- For liquid samples (e.g., oils, beverages):
 - Direct Injection (for oils): Dilute the oil sample in a suitable solvent (e.g., hexane) before GC-MS analysis.
 - Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analytes using an organic solvent such as dichloromethane or a hexane/diethyl ether mixture.
 - Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds. The fiber is then directly desorbed in the GC inlet.



- For solid samples (e.g., baked goods, processed foods):
 - Homogenization: Homogenize the sample to increase the surface area.
 - Solvent Extraction: Extract the homogenized sample with a suitable solvent (e.g., hexane, dichloromethane) using methods like Soxhlet extraction or accelerated solvent extraction (ASE).
 - Headspace Analysis: Place the homogenized sample in a sealed vial and analyze the volatile compounds in the headspace using SPME or static headspace techniques.

The following diagram illustrates a general experimental workflow for the analysis of **ethyl 9- oxononanoate**.

Caption: General workflow for analyzing **ethyl 9-oxononanoate**.

Derivatization (Optional)

For compounds with active hydrogens (like the precursor acid, 9-oxononanoic acid), derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For the ethyl ester, derivatization may not be necessary, but it could be employed to confirm the presence of the precursor acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for separating volatile and semi-volatile compounds.
- Injection: Splitless injection is typically used for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C).



Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
 Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The mass spectrum of ethyl 9-oxononanoate can be used for its identification.

Conclusion

Ethyl 9-oxononanoate is a volatile organic compound that likely contributes to the flavor and aroma of certain foods, particularly those that have undergone lipid oxidation and contain ethanol. Its formation is intrinsically linked to the degradation of linoleic acid. While direct quantitative data for the ethyl ester in food is sparse, the presence of its precursor, 9-oxononanoic acid, is well-documented in heated oils. The biological activity of 9-oxononanoic acid, particularly its role in the arachidonate cascade, suggests that its presence in foods may have physiological implications. Further research is needed to quantify **ethyl 9-oxononanoate** in a wider variety of food matrices and to fully elucidate its sensory and biological effects. The analytical methods outlined in this guide provide a framework for future investigations into this and other related food-derived volatile compounds.

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